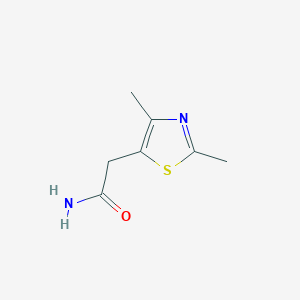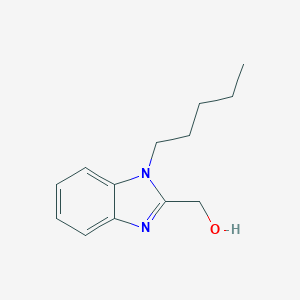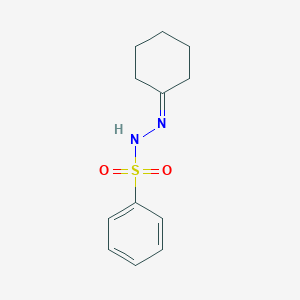
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione, also known as MQP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. MQP has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). These enzymes play important roles in inflammation and cell signaling, and their inhibition by this compound may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to reduce inflammation. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and can protect against neurotoxicity induced by amyloid-beta.
実験室実験の利点と制限
One advantage of using 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione in lab experiments is its well-characterized synthesis method, which allows for the production of high-purity samples. Additionally, its broad range of biological activities makes it a versatile tool for investigating various cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research involving 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the investigation of this compound's potential as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its therapeutic effects.
合成法
The synthesis of 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione involves a multi-step process that begins with the reaction of 2-methyl-4-oxoquinazoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine-2,6-dione in the presence of a base to yield this compound. The purity of the final product can be improved by recrystallization.
科学的研究の応用
1-(2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
6155-00-6 |
|---|---|
分子式 |
C14H13N3O3 |
分子量 |
271.27 g/mol |
IUPAC名 |
1-(2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O3/c1-9-15-11-6-3-2-5-10(11)14(20)16(9)17-12(18)7-4-8-13(17)19/h2-3,5-6H,4,7-8H2,1H3 |
InChIキー |
PHOAZYVBWPGFPH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C(=O)CCCC3=O |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C(=O)CCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)

![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
